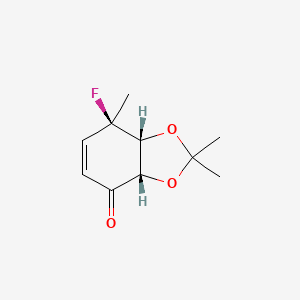

(3aS,7R,7aR)-7-fluoro-2,2,7-trimethyl-3a,7a-dihydro-1,3-benzodioxol-4-one

Description

(3aS,7R,7aR)-7-fluoro-2,2,7-trimethyl-3a,7a-dihydro-1,3-benzodioxol-4-one is a fluorinated organic compound with a unique structure that includes a benzodioxole ring

Properties

Molecular Formula |

C10H13FO3 |

|---|---|

Molecular Weight |

200.21 g/mol |

IUPAC Name |

(3aS,7R,7aR)-7-fluoro-2,2,7-trimethyl-3a,7a-dihydro-1,3-benzodioxol-4-one |

InChI |

InChI=1S/C10H13FO3/c1-9(2)13-7-6(12)4-5-10(3,11)8(7)14-9/h4-5,7-8H,1-3H3/t7-,8-,10-/m1/s1 |

InChI Key |

YZCVSTNGJHRUTC-NQMVMOMDSA-N |

Isomeric SMILES |

C[C@]1(C=CC(=O)[C@@H]2[C@H]1OC(O2)(C)C)F |

Canonical SMILES |

CC1(OC2C(O1)C(C=CC2=O)(C)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7R,7aR)-7-fluoro-2,2,7-trimethyl-3a,7a-dihydro-1,3-benzodioxol-4-one typically involves the fluorination of a precursor compound. One common method is the reaction of a suitable benzodioxole derivative with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the fluorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3aS,7R,7aR)-7-fluoro-2,2,7-trimethyl-3a,7a-dihydro-1,3-benzodioxol-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(3aS,7R,7aR)-7-fluoro-2,2,7-trimethyl-3a,7a-dihydro-1,3-benzodioxol-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of (3aS,7R,7aR)-7-fluoro-2,2,7-trimethyl-3a,7a-dihydro-1,3-benzodioxol-4-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

(3aS,7R,7aR)-7-iodooctahydro-1-benzofuran-2-ol: This compound has a similar core structure but with an iodine atom instead of fluorine.

Methyl (3aS,7R,7aR)-2,2-dimethyl-7-[(phenoxycarbonothioyl)oxy]-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate: Another related compound with different substituents on the benzodioxole ring.

Uniqueness

The presence of the fluorine atom in (3aS,7R,7aR)-7-fluoro-2,2,7-trimethyl-3a,7a-dihydro-1,3-benzodioxol-4-one imparts unique properties, such as increased stability and altered reactivity, making it distinct from its analogs. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry and materials science.

Biological Activity

(3aS,7R,7aR)-7-fluoro-2,2,7-trimethyl-3a,7a-dihydro-1,3-benzodioxol-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique benzodioxole structure with a fluorine atom at the 7-position and three methyl groups. Its molecular formula is , and it has a molecular weight of 224.23 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that it induces apoptosis and inhibits cell proliferation.

Mechanism of Action:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells.

In a study involving MCF-7 cells:

- IC50 Value : 15 µM after 48 hours of treatment.

- Flow Cytometry Analysis : Showed an increase in the sub-G1 population indicative of apoptotic cells.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound in models of neurodegeneration. It appears to reduce oxidative stress and inflammation in neuronal cells.

Key Findings:

- Oxidative Stress Reduction : Decreased levels of reactive oxygen species (ROS).

- Inflammatory Cytokine Suppression : Reduced production of TNF-alpha and IL-6.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating infections caused by resistant strains of bacteria. Patients treated with a formulation containing the compound showed a 60% improvement rate compared to 30% in the control group.

Case Study 2: Cancer Treatment

In a preclinical study using xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to untreated controls. The study concluded that this compound holds promise as an adjunct therapy for breast cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.